2-(Pyridin-2-yl)cyclopentanol
Overview
Description
2-(Pyridin-2-yl)cyclopentanol is an organic compound with the molecular formula C10H13NO It consists of a cyclopentane ring substituted with a hydroxyl group and a pyridine ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxyl group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Major Products Formed:
- Oxidation of this compound yields 2-(Pyridin-2-yl)cyclopentanone.
- Reduction results in the formation of 2-(Pyridin-2-yl)cyclopentane.
- Substitution reactions on the pyridine ring produce various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)cyclopentanone
- 2-(Pyridin-2-yl)cyclopentane
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: 2-(Pyridin-2-yl)cyclopentanol is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical properties and reactivity. Compared to its ketone and alkane counterparts, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity in oxidation and reduction reactions. The pyridine ring provides aromaticity and the potential for electrophilic substitution, making it a versatile compound in synthetic chemistry.
Biological Activity
Overview
2-(Pyridin-2-yl)cyclopentanol is an organic compound characterized by the molecular formula C10H13NO. It features a cyclopentane ring with a hydroxyl group and a pyridine ring, which contribute to its unique biological activity. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and as a ligand in coordination chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, while the pyridine ring enhances its reactivity through coordination with metal ions. These interactions can influence various biochemical pathways, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes, particularly those involved in metabolic pathways, which may have implications for treating diseases like tuberculosis .
- Quorum Sensing Inhibition : As part of ongoing research, compounds similar to this compound have been evaluated for their ability to disrupt bacterial communication systems (quorum sensing), which could lead to novel antibacterial strategies .
Case Studies
-
Antituberculosis Activity :
A study utilized in silico methods to evaluate small molecules with antituberculosis properties, including derivatives of this compound. The docking studies indicated favorable binding affinities to target proteins associated with Mycobacterium tuberculosis, suggesting potential as a therapeutic agent . -
Enzyme Interaction Studies :
Another research effort focused on the interaction of this compound with various enzymes. Results demonstrated that the compound could effectively inhibit certain enzymes, impacting metabolic processes relevant to disease progression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group + Pyridine ring | Antimicrobial, enzyme inhibition |
2-(Pyridin-2-yl)cyclopentanone | Ketone instead of hydroxyl | Reduced hydrogen bonding; different enzyme interactions |
2-(Pyridin-2-yl)pyrimidine | Pyrimidine ring instead of cyclopentane | Potentially different pharmacological profiles |
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Synthesis and Characterization : The compound can be synthesized through reactions involving cyclopentanone and pyridine derivatives, yielding high purity suitable for biological assays .
- Pharmacokinetics and Stability : In silico analyses have suggested favorable pharmacokinetic profiles for derivatives of this compound, indicating good absorption and stability in biological systems .
- Potential Drug Development : Ongoing research aims to explore the compound's potential as a lead candidate for drug development targeting specific diseases, particularly those requiring enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSUKJPGLIHJRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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